molecular formula C13H14ClN3O2 B1353768 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- CAS No. 133860-75-0

4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-

Cat. No. B1353768
M. Wt: 279.72 g/mol
InChI Key: DVWFDUDOJMSGAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound contains a total of 34 bonds; 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those related to 4-Quinolinamine, have been widely recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with metal surfaces. This characteristic makes them valuable in protecting metals against corrosion, an application critical in extending the lifespan of metal components in various industrial settings (Verma, Quraishi, & Ebenso, 2020).

Immune Response Modulation

Imiquimod, a derivative closely related to 4-Quinolinamine, demonstrates the ability to modulate immune responses. It activates immune cells by inducing the localized production of cytokines, showcasing potential in treating various cutaneous diseases. This property underscores the compound's role in immunotherapy, highlighting the therapeutic versatility of 4-Quinolinamine derivatives beyond their direct antimicrobial or antiviral activities (Syed, 2001).

Atmospheric Chemistry

In the field of atmospheric chemistry, derivatives of 4-Quinolinamine are involved in studies on nitrophenols, which are compounds of environmental concern due to their formation from various anthropogenic and natural sources. These studies are crucial for understanding the atmospheric processes that lead to the formation and degradation of harmful compounds, thereby contributing to environmental protection efforts (Harrison et al., 2005).

Water Technology and Environmental Science

In water technology and environmental science, the focus on compounds such as N-Nitrosodimethylamine (NDMA) and its precursors, to which 4-Quinolinamine derivatives are related, is significant. Research in this area aims to understand the formation mechanisms of these compounds and to develop removal strategies, which are vital for ensuring the safety of drinking water and minimizing environmental impacts (Nawrocki & Andrzejewski, 2011).

properties

IUPAC Name

2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-8(2)7-15-11-9-5-3-4-6-10(9)16-13(14)12(11)17(18)19/h3-6,8H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWFDUDOJMSGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448955
Record name 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-

CAS RN

133860-75-0
Record name 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133860-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methylpropylamine (0.5 mL) was added to a suspension of 2,4-dichloro-3-nitroquinoline (1 g) and triethylamine (15 mL) at 40° C. over a period of 40 min. The solution was then heated at 70° C. for 1 h. The triethylamine and 2-methylpropylamine were removed by distillation and the residue was slurried for 1 h in aqueous 1N HCl. The solid product 2-chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine was collected by filtration, washed with water and recrystallized from petroleum ether.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,4-dichloro-3-nitroquinoline (100 g) and N,N-dimethylformamide (180 mL) was stirred, and triethylamine (42 g, 4 eq) was added dropwise, followed by dropwise addition of 2-methylpropylamine (21.5 g, 0.7 eq). The mixture was stirred at room temperature until the reaction was completed as determined by gas chromatography. Aqueous hydrochloric acid (250 mL, 4N) was added with stirring. The resulting mixture was stirred and cooled to about 0° C. to precipitate the product. The precipitate was filtered, washed with water, and dried at reduced pressure to afford the product 2-chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine in about 90% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

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